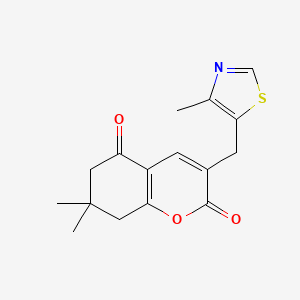
7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” is an organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole moiety: This step might involve the use of a thiazole derivative and a coupling reaction to attach it to the chromene core.
Final modifications: Additional steps to introduce the dimethyl groups and other functional groups as required.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety or the chromene core.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Various substitution reactions can be performed to modify the functional groups attached to the chromene or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where chromene derivatives have shown efficacy, such as cancer or inflammatory diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole and dimethyl groups.
3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the dimethyl groups.
7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione: Lacks the thiazole moiety.
Uniqueness
The presence of both the thiazole moiety and the dimethyl groups in “7,7-dimethyl-3-((4-methylthiazol-5-yl)methyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione” might confer unique biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
1000697-60-8 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7,7-dimethyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C16H17NO3S/c1-9-14(21-8-17-9)5-10-4-11-12(18)6-16(2,3)7-13(11)20-15(10)19/h4,8H,5-7H2,1-3H3 |
InChI Key |
QLQRJEHXIFYKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CC2=CC3=C(CC(CC3=O)(C)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















